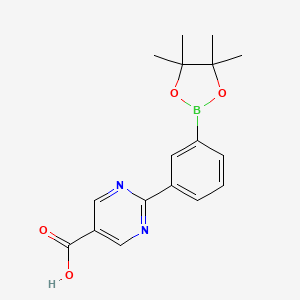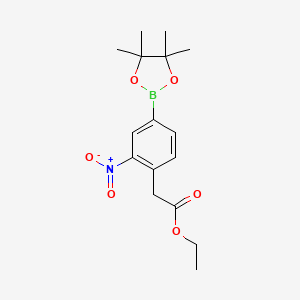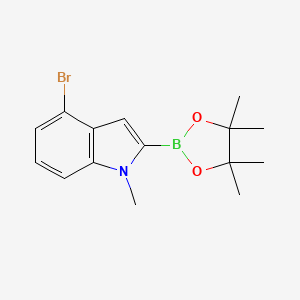
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid is an organic compound characterized by the presence of a trimethylsilyl group, an ethoxycarbonyl group, and an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of propanoic acid is protected using a trimethylsilyl group. This is achieved by reacting the amino acid with trimethylsilyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using ethyl chloroformate to introduce the ethoxycarbonyl group.
Deprotection: The final step involves the removal of the protecting groups under mild acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it into a primary alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Primary alcohols.
Substitution: Various substituted amino acids depending on the reagents used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The trimethylsilyl group serves as a protecting group for amino functionalities in multi-step organic syntheses.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for enhanced stability and functionality.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties, such as increased resistance to degradation.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups:
Trimethylsilyl Group: Provides steric protection and can be selectively removed under specific conditions.
Ethoxycarbonyl Group: Acts as a protecting group for the carboxylic acid, which can be deprotected to reveal the active site.
Amino Acid Moiety: Participates in various biochemical reactions, serving as a precursor or intermediate in metabolic pathways.
Comparaison Avec Des Composés Similaires
- 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid
- 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)pentanoic acid
Uniqueness:
- Structural Features: The specific combination of trimethylsilyl and ethoxycarbonyl groups in 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid provides unique reactivity and stability.
- Applications: Its versatility in synthetic chemistry and potential in drug development distinguish it from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structural features and reactivity make it a valuable compound for further research and application.
Propriétés
IUPAC Name |
3-(2-trimethylsilylethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4Si/c1-15(2,3)7-6-14-9(13)10-5-4-8(11)12/h4-7H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCWOALJPNHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(E)-2-nitroethenyl]benzoic acid](/img/structure/B8119490.png)


